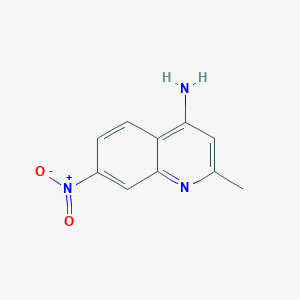

2-Methyl-7-nitroquinolin-4-amine

Description

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

2-methyl-7-nitroquinolin-4-amine |

InChI |

InChI=1S/C10H9N3O2/c1-6-4-9(11)8-3-2-7(13(14)15)5-10(8)12-6/h2-5H,1H3,(H2,11,12) |

InChI Key |

RBIFSCOVTUERHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 7 Nitroquinolin 4 Amine and Analogous Nitroquinolines

Foundational Quinoline (B57606) Synthesis Reactions and Adaptations

The synthesis of the quinoline ring system is a well-established field in organic chemistry, with several named reactions forming the bedrock of available methods. rsc.org These reactions, often discovered in the late 19th century, have been continuously refined to improve yields, expand substrate scope, and enhance reaction conditions. For the preparation of nitroquinolines, these foundational methods can be adapted by using nitrated starting materials or by introducing the nitro group onto a pre-formed quinoline ring.

Skraup Synthesis and its Modern Applications

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone for quinoline preparation. wikipedia.orgiipseries.org The classic reaction involves heating an aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. wikipedia.orguop.edu.pk The reaction mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), acid-catalyzed cyclization, and finally, dehydrogenation by the oxidizing agent to form the aromatic quinoline ring. uop.edu.pk

A significant feature of the Skraup reaction is its ability to produce quinolines with the same substitution pattern as the starting aniline. When a substituted aniline is used, the position of the substituent on the resulting quinoline depends on the directing effects of the groups. For instance, m-substituted anilines can yield a mixture of 5- and 7-substituted quinolines. researchgate.net The synthesis of 7-methyl-8-nitroquinoline (B1293703), an analog of the target compound, has been achieved in a two-step process starting from m-toluidine (B57737) via a Skraup reaction to form a mixture of 7- and 5-methylquinoline, followed by selective nitration. brieflands.com

The Skraup reaction is notoriously vigorous, often requiring careful temperature control. orgsyn.org Modern adaptations have focused on mitigating these harsh conditions and improving efficiency. One notable advancement is the use of microwave irradiation, which can significantly shorten reaction times and improve yields, often using water as a solvent, which aligns with the principles of green chemistry. rsc.orgresearchgate.net

Table 1: Examples of Skraup Synthesis for Substituted Quinolines

| Starting Aniline | Oxidizing Agent | Key Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Aniline | Nitrobenzene (B124822) | H₂SO₄, heat | Quinoline | wikipedia.org |

| m-Nitroaniline | Arsenic Acid | H₂SO₄, heat | 5-Nitroquinoline (B147367) & 7-Nitroquinoline (B188568) | researchgate.net |

| p-Nitroaniline | Self-oxidizing | H₂SO₄, heat | 6-Nitroquinoline (B147349) | researchgate.net |

| o-Nitroaniline | Self-oxidizing | H₂SO₄, heat | 8-Nitroquinoline | researchgate.net |

| 3-Nitro-4-aminoanisole | Arsenic Oxide | H₂SO₄, heat | 6-Methoxy-8-nitroquinoline | orgsyn.org |

| m-Toluidine | m-Nitrobenzene-sulfonate | H₂SO₄, H₂O, heat | 7-Methylquinoline & 5-Methylquinoline | brieflands.com |

Combes Quinoline Synthesis

The Combes synthesis, reported in 1888, provides a route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org The reaction involves the condensation of an arylamine with a β-diketone in the presence of a strong acid catalyst, typically sulfuric acid. wikipedia.orgpharmaguideline.com The mechanism begins with the formation of a Schiff base (or more accurately, an enamine intermediate) from the aniline and one of the diketone's carbonyl groups. youtube.comyoutube.com This intermediate is then subjected to acid-catalyzed intramolecular cyclization, followed by dehydration to yield the final quinoline product. wikipedia.orgyoutube.com The use of polyphosphoric acid (PPA) has also been reported as an effective catalyst. wikipedia.org This method is particularly useful for creating quinolines with specific alkyl or aryl groups at the 2- and 4-positions. For the synthesis of nitroquinolines, a nitrated aniline could be employed as the starting material.

Friedländer Quinoline Synthesis

The Friedländer synthesis, developed by Paul Friedländer in 1882, is a versatile method for producing substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). pharmaguideline.comwikipedia.org The reaction is typically catalyzed by a base (like sodium hydroxide) or an acid (such as trifluoroacetic acid or toluenesulfonic acid). wikipedia.orgnih.gov The mechanism can proceed via two pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org

A significant challenge with the classic Friedländer synthesis is the limited availability of 2-aminoaryl aldehydes and ketones. mdpi.comresearchgate.net A powerful modern adaptation overcomes this by starting with the more accessible 2-nitroaryl aldehydes or ketones. mdpi.comnih.gov This modified process involves an in-situ reduction of the nitro group (often using iron powder in acetic acid) to generate the 2-aminoaryl carbonyl compound, which then immediately undergoes the Friedländer condensation with the active methylene (B1212753) partner in a one-pot "domino" reaction. mdpi.comresearchgate.net This approach is highly effective for preparing a wide range of functionalized quinolines, including those with other sensitive groups, under relatively mild conditions. mdpi.comnih.gov

Table 2: Domino Nitro Reduction-Friedländer Synthesis

| Nitroaromatic Precursor | Methylene Compound | Catalyst/Reducing Agent | Product Type | Reference |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | β-Keto-esters | Fe/AcOH | Substituted Quinolines | mdpi.com |

| 2-Nitrobenzaldehyde | β-Keto-nitriles | Fe/AcOH | Substituted Quinolines | mdpi.com |

| 2-Nitrobenzaldehyde | Benzyl ketones | Fe/AcOH | Substituted Quinolines | mdpi.com |

Knorr Quinoline Synthesis

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, typically yields 2-hydroxyquinolines (2-quinolones). wikipedia.orgsynarchive.com The reaction involves the cyclization of a β-ketoanilide using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). wikipedia.orgdrugfuture.com The β-ketoanilide intermediate is prepared by reacting an aniline with a β-ketoester. pharmaguideline.com

The reaction conditions can influence the final product. For example, using a large excess of PPA favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to a competing reaction that produces a 4-hydroxyquinoline. wikipedia.org While this method is robust for producing 2-quinolones, its direct application to synthesize a 4-aminoquinoline (B48711) like the target compound is not straightforward. However, it could be used to generate a 2-hydroxy-7-nitroquinoline precursor, which would then require further chemical transformations to introduce the methyl and amine functionalities at the appropriate positions.

Povarov Reaction for Quinoline Derivatization

The Povarov reaction is a powerful tool for synthesizing tetrahydroquinolines and, upon oxidation, quinolines. researchgate.netnih.gov It is formally a [4+2] cycloaddition (a type of hetero-Diels-Alder reaction) between an imine (acting as the aza-diene) and an alkene or alkyne (the dienophile). nih.govmdpi.com The imine is typically generated in situ from an aromatic amine and an aldehyde. The reaction is often catalyzed by Lewis or Brønsted acids. mdpi.com

This multicomponent reaction allows for the rapid construction of complex quinoline structures with high stereoselectivity in a single step. nih.gov Recent advancements have focused on using photocatalysis under visible light, aligning with green chemistry principles to generate diverse quinoline molecules. rsc.org While highly versatile, the standard Povarov reaction builds the saturated tetrahydroquinoline ring, which then requires an additional oxidation step to yield the fully aromatic quinoline. This method is particularly suited for creating quinolines with substituents derived from the chosen aldehyde and alkene partners.

Riehm Synthesis Approaches

The Riehm synthesis, dating back to 1885, involves heating an arylamine with a ketone, often in the presence of the arylamine's hydrochloride salt and catalysts like aluminum chloride. iipseries.org This method allows for the synthesis of substituted quinolines. For instance, reacting aniline with 2-butanone (B6335102) in the presence of iodine can produce 2-methyl-4-ethylquinoline. iipseries.org While less common than the Skraup or Friedländer syntheses, the Riehm approach offers an alternative route for accessing specific substitution patterns on the quinoline core. iipseries.orgresearchgate.net

Synthetic Strategies for Introducing Specific Substituents to the Quinoline Nucleus

The synthesis of substituted quinolines like 2-methyl-7-nitroquinolin-4-amine requires a multi-step approach involving the formation of the quinoline core, followed by the regioselective introduction of nitro and amino groups.

Cyclization Protocols for the 2-Methylquinoline (B7769805) Skeleton

The construction of the 2-methylquinoline framework is a foundational step in the synthesis of the target compound. Several classical and modern cyclization methods are available for this purpose.

The Doebner-von Miller reaction is a well-established method for synthesizing quinolines. wikipedia.org This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org To obtain a 2-methylquinoline, crotonaldehyde (B89634) can be used as the α,β-unsaturated component. The reaction is typically catalyzed by strong acids like hydrochloric acid or sulfuric acid. wikipedia.orgiipseries.org Lewis acids such as tin tetrachloride and scandium(III) triflate can also be employed. wikipedia.org A proposed mechanism for this reaction involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring. wikipedia.org

Modern variations of this reaction aim for more environmentally friendly conditions. For instance, the use of sulfuric acid as a catalyst in water under continuous flow chemistry has been reported for the synthesis of 2-methylquinolines with yields ranging from 39-91%. researchgate.net Another approach involves a one-step synthesis from nitrobenzene and ethanol (B145695) over a PtSn/γ-Al2O3 catalyst, which combines hydrogen transfer, condensation, and cyclization reactions. google.com

Recent research has also explored metal-free approaches. A tandem reaction involving the functionalization of C(sp3)–H bonds in 2-methylquinolines and their subsequent cyclization with 2-styrylanilines, catalyzed by iodine, provides an alternative route to functionalized quinolines. nih.govacs.org

Regioselective Nitration Procedures for Quinoline Derivatives

The introduction of a nitro group at a specific position on the quinoline ring is a critical step that dictates the final structure of the product. The regioselectivity of nitration is highly dependent on the reaction conditions and the substituents already present on the quinoline ring.

Direct nitration of quinoline itself with a mixture of nitric acid and sulfuric acid typically results in a mixture of 5-nitroquinoline and 8-nitroquinoline. stackexchange.comyoutube.com This is because the reaction proceeds on the protonated quinolinium ion, where the electron-withdrawing effect of the protonated nitrogen deactivates the pyridine (B92270) ring towards electrophilic attack, directing the substitution to the benzene (B151609) ring. stackexchange.com

For the synthesis of 7-nitroquinoline derivatives, specific strategies are required. The presence of directing groups on the quinoline ring can influence the position of nitration. However, direct nitration to achieve 7-substitution is often challenging. Alternative strategies, such as the nitration of a pre-functionalized quinoline, may be necessary. For instance, the nitration of quinoline N-oxides with tert-butyl nitrite (B80452) has been shown to yield 3-nitroquinoline (B96883) N-oxides with high regioselectivity. rsc.org Subsequent removal of the N-oxide can provide the 3-nitroquinoline. While this exemplifies a strategy for achieving substitution on the pyridine ring, similar principles of using directing groups and specific nitrating agents can be applied to achieve desired substitution patterns on the benzene ring.

Recent advancements in nitration chemistry include the use of tert-butyl nitrite (TBN) as an electrophilic NO2 radical source, in combination with co-oxidants like TEMPO and oxygen, for the meta-nitration of pyridines and quinolines. acs.org This method proceeds through a dearomatization-rearomatization sequence and has been shown to be effective for a range of substituted quinolines, affording the desired nitroquinolines in good to excellent yields. acs.org

Advanced Amination Methods for Quinoline Systems

The final key step in the synthesis of 2-methyl-7-nitroquinolin-4-amine is the introduction of the amino group at the C4 position. Several modern amination techniques are available for functionalizing the quinoline nucleus.

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for introducing nucleophiles, including amino groups, into electron-deficient aromatic rings like nitroquinolines. wikipedia.orgorganic-chemistry.org This reaction involves the reaction of a nitroaromatic compound with a nucleophile that has a leaving group on the nucleophilic atom. organic-chemistry.org The nitro group activates the aromatic ring for nucleophilic attack. mdpi.comnih.gov

The VNS amination of nitroquinolines has been studied using various aminating agents. For example, 3-, 5-, 6-, and 7-nitroquinolines react with 4-amino-1,2,4-triazole (B31798) in the presence of a strong base like potassium tert-butoxide in DMSO. researchgate.netcdnsciencepub.com This reaction typically leads to amination at the position ortho to the nitro group. researchgate.netcdnsciencepub.com The mechanism involves the formation of a σ-adduct, followed by the elimination of a vicarious leaving group. researchgate.net

The regioselectivity of VNS can be influenced by steric factors and the nature of the nucleophile. nih.gov For instance, with bulky nucleophiles, substitution may be directed to less sterically hindered positions. nih.gov

Direct nucleophilic displacement of a hydrogen atom in nitroquinolines is another route to amination. This process is closely related to VNS and is facilitated by the electron-withdrawing nature of the nitro group. mdpi.comnih.gov

Studies have shown that nitroquinolines can react with nucleophiles like alkanethiolate anions to displace a hydrogen atom adjacent to the nitro group. rsc.org While this demonstrates the principle for thioalkylation, similar reactivity can be envisioned for amination with suitable nitrogen nucleophiles under appropriate conditions.

In some cases, direct nucleophilic substitution can compete with other reactions. For example, in a nitroquinoline bearing a halogen at an activated position, both VNS of a hydrogen atom and SNAr of the halogen can occur. mdpi.com

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aminoquinolines. acs.orgwikipedia.org This method is particularly useful when a nitroquinoline precursor is readily available.

A variety of reducing agents can be employed for this transformation. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common and efficient method. wikipedia.org Other reagents include metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.orgmdpi.com

The choice of reducing agent can be critical for achieving chemoselectivity, especially in the presence of other reducible functional groups. acs.org Mild reducing agents are often preferred to avoid the reduction of other sensitive groups on the quinoline ring. mdpi.com For instance, stannous chloride (SnCl2) has been used for the mild reduction of nitroquinolines to the corresponding aminoquinolines in good yields. mdpi.com Another mild and selective method is the use of iron powder in acetic acid. mdpi.com Enzymatic reductions have also been explored, where under hypoxic conditions, 6-nitroquinoline can be selectively converted to 6-aminoquinoline. nih.govnih.gov

Optimization of Synthetic Pathways and Reaction Conditions

Microwave-Assisted Synthesis for 4-Aminoquinoline Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the production of 4-aminoquinoline derivatives. nih.gov This technique significantly reduces reaction times compared to conventional heating methods. For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines saw a dramatic decrease in reaction time from 12 hours under reflux to just 20 minutes with microwave irradiation, accompanied by an increase in product yields. nih.gov

In the synthesis of 4-aminoquinolines via nucleophilic aromatic substitution (SNAr) reactions, microwave heating has proven effective. nih.gov Reactions of 4,7-dichloroquinoline (B193633) with various amines, including primary and secondary alkylamines, anilines, and amine-N-heteroarenes, have yielded the desired 4-aminoquinoline products in good yields (80%–95%) within short reaction times (20–30 minutes) at temperatures of 140°C or 180°C. nih.gov The choice of solvent can be critical, with dimethyl sulfoxide (B87167) (DMSO) often performing better than ethanol or acetonitrile. nih.gov The need for a base is dependent on the nature of the amine nucleophile; primary amines may not require an additional base, while secondary and aryl/heteroarylamines often do. nih.gov

Furthermore, a reusable solid acid catalyst, Nafion NR50, has been successfully employed in the microwave-assisted Friedländer synthesis of quinolines in ethanol. mdpi.com This method provides an environmentally friendly route using 2-aminoaryl ketones and α-methylene carbonyl compounds as substrates. mdpi.com

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often several hours (e.g., 12 hours) nih.gov | Significantly shorter (e.g., 20-30 minutes) nih.govnih.gov |

| Product Yield | Generally lower nih.gov | Often higher (e.g., 80-95%) nih.gov |

| Energy Consumption | Higher due to longer reaction times | Lower due to rapid heating and shorter times researchgate.net |

| Reaction Conditions | Often requires reflux temperatures nih.gov | Can operate at various controlled temperatures (e.g., 140°C, 180°C) nih.gov |

Solvent-Free Reaction Environments

The development of solvent-free reaction conditions represents a significant step towards greener and more sustainable chemical synthesis. jocpr.com These methods often eliminate the need for potentially hazardous and environmentally damaging organic solvents. jocpr.com

One notable approach involves the irradiation of substituted aldimines and styrenes at 110°C for 15 minutes to produce functionalized quinolines. jocpr.com This method is not only rapid but also avoids the use of any solvent or catalyst, providing a much-improved green protocol over existing methods. jocpr.com Another solvent-free method involves heating substituted aldimines and styrenes at 110°C for 5 hours without a solvent or catalyst. jocpr.com

The Friedländer annulation, a classic method for quinoline synthesis, has also been adapted to solvent-free conditions. nih.gov Using nanocatalysts, this reaction can be carried out at 100°C, yielding quinoline derivatives in good to excellent yields (68–98%) from a variety of cyclic and acyclic dicarbonyl compounds. nih.gov Similarly, the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been achieved in 30 minutes at 80°C without a solvent, using a nanocatalyst. nih.gov

Grindstone chemistry offers another avenue for solvent-free synthesis. orientjchem.org This mechanochemical technique involves the grinding of reactants together, with the heat generated from friction providing the necessary activation energy for the reaction. orientjchem.org This method has been successfully applied to the synthesis of octahydroquinazolinone derivatives in a completely solvent-free and catalyst-free manner. orientjchem.org

Utilization of Catalytic Systems in Quinoline Synthesis

A wide array of catalytic systems have been developed to enhance the efficiency and selectivity of quinoline synthesis. acs.org These catalysts range from traditional acids and bases to more advanced nanocatalysts and transition-metal complexes.

Nanocatalysts: Nanocatalysts have gained prominence due to their high surface area and unique electronic properties, which can lead to enhanced catalytic activity. nih.gov For example, Fe3O4 nanoparticles supported on a Brønsted acidic ionic liquid have been used to catalyze the Friedlander reaction between 2-aminoaryl ketones and 1,3-dicarbonyl compounds under solvent-free conditions. nih.gov Another example is the use of a nanocatalyst for the synthesis of quinoline derivatives from α-methylene ketones and 2-aminoaryl ketones in ethanol, achieving good yields (68–96%). nih.gov

Transition Metal Catalysts: Transition metals like palladium, rhodium, ruthenium, and copper play a crucial role in modern quinoline synthesis. mdpi.com A palladium-catalyzed dehydrogenative aromatization has been used to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and amines. nih.gov Rhodium catalysts have been employed in the cyclization of aniline derivatives with alkynyl esters to regioselectively synthesize quinoline carboxylates. mdpi.com Ruthenium has been shown to catalyze the aza-Michael addition and intramolecular annulation of enaminones with anthranils to produce substituted quinolines. mdpi.com Copper acetate (B1210297) has been used to catalyze the one-pot reaction of saturated ketones and anthranils to generate 3-substituted quinoline derivatives. mdpi.com

Acid and Ionic Liquid Catalysis: Brønsted and Lewis acids are commonly used catalysts in quinoline synthesis. mdpi.com Superacids like trifluoromethanesulfonic acid have been used as both the reaction medium and catalyst for the synthesis of polysubstituted quinolines from vinylogous imines. mdpi.com Ionic liquids, particularly Brønsted-acidic ionic liquids, have been utilized as catalysts in the Friedländer reaction, often under solvent-free conditions, offering short reaction times and high yields. mdpi.com

Interactive Table: Catalytic Systems for Quinoline Synthesis

| Catalyst Type | Example(s) | Reaction Type | Key Advantages |

| Nanocatalysts | Fe3O4@Urea/HITh-SO3H MNPs nih.gov | Friedländer Reaction | High yield, solvent-free conditions, reusability nih.gov |

| Transition Metals | Palladium(II) acetate nih.gov | Dehydrogenative Aromatization | Excellent group tolerance, good yields nih.gov |

| Rhodium mdpi.com | C-H Activation/Cyclization | Regioselectivity, mild conditions mdpi.com | |

| Ruthenium mdpi.com | Aza-Michael/Annulation | Simple and easy-to-operate conditions mdpi.com | |

| Copper Acetate mdpi.com | One-pot condensation | Access to functionalized quinolines mdpi.com | |

| Acid Catalysts | Trifluoromethanesulfonic acid mdpi.com | Condensation | High efficiency, broad functional group compatibility mdpi.com |

| Ionic Liquids | [bmim]HSO4 mdpi.com | Friedländer Reaction | Short reaction time, high yield, solvent-free mdpi.com |

Derivatization and Advanced Chemical Transformations of 2 Methyl 7 Nitroquinolin 4 Amine Analogues

Functionalization Reactions of the Quinoline (B57606) Ring System

The quinoline ring system of 2-methyl-7-nitroquinolin-4-amine analogues is amenable to several functionalization reactions. One key method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the introduction of various substituents onto the electron-deficient nitroquinoline ring. nih.gov This reaction proceeds through the initial addition of a nucleophile to form a σ-complex intermediate, followed by oxidation to yield the final functionalized product. nih.gov

Another significant functionalization is nitration. The introduction of a nitro group onto the quinoline ring is a critical step in the synthesis of many derivatives. For instance, the nitration of 2-methylquinoline (B7769805) can be controlled to yield 2-methyl-8-nitroquinoline, a precursor for further transformations. The conditions for nitration, such as the use of fuming nitric acid in concentrated sulfuric acid at low temperatures, are crucial for achieving high yields and selectivity. brieflands.com

Modifications of the Amino Group at the C-4 Position

The amino group at the C-4 position of the quinoline ring is a key site for derivatization, enabling the synthesis of a wide range of analogues with potentially enhanced biological activities. Common modifications include acylation, alkylation, and the formation of Schiff bases.

Formylation of the amino group is a widely used transformation. Various reagents and conditions can be employed for N-formylation, including formic acid under solvent-free conditions or catalyzed by agents like melamine-trisulfonic acid. nih.gov These methods are generally high-yielding and can be applied to a variety of primary and secondary amines. nih.gov Derivatization can also be achieved through acylation using reagents like pentafluorobenzoyl chloride (PFBCl), which is particularly effective for sterically hindered amines. research-solution.com

Alkylation of the amino group provides another avenue for structural diversification. These reactions can be performed using alkyl halides in the presence of a base. The reactivity of the amino group can be influenced by the nature and position of other substituents on the quinoline ring. researchgate.net

Chemical Transformations Involving the Nitro Group at the C-7 Position

The nitro group at the C-7 position is a versatile functional group that can undergo several important chemical transformations, significantly expanding the synthetic utility of 2-methyl-7-nitroquinolin-4-amine analogues.

Selective Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group to an amino group is a fundamental and frequently employed transformation in the synthesis of quinoline derivatives. This conversion is critical as the resulting amino group can serve as a building block for further functionalization. jsynthchem.comnih.gov

Several reagents are effective for this selective reduction, offering high yields and tolerance to other functional groups. Stannous chloride (SnCl₂) in hydrochloric acid is a classic and reliable method for this purpose. youtube.comstackexchange.com Another common method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. The choice of reducing agent can be crucial for achieving chemoselectivity, especially in molecules with multiple reducible groups. organic-chemistry.org For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄ can effectively reduce nitroaromatics to their corresponding amines. jsynthchem.com

| Reagent/System | Conditions | Comments |

| SnCl₂ / HCl | Acidic medium | A widely used and effective method. youtube.comstackexchange.com |

| H₂ / Pd-C | Catalytic hydrogenation | Offers good selectivity. |

| NaBH₄ / Ni(PPh₃)₄ | EtOH solvent | A novel system for efficient reduction. jsynthchem.com |

| Fe / HCl | EtOH, HOAc, H₂O, reflux | Used for the reduction of related nitroquinolines. brieflands.com |

Investigation of Nitro/Nitroso Conversion Pathways

The conversion of a nitro group to a nitroso group is another significant transformation that can occur under specific reaction conditions. This conversion has been observed during Vicarious Nucleophilic Substitution (VNS) reactions. The transformation can be influenced by the reaction medium and the presence of certain reagents. For example, in the presence of a base like potassium tert-butoxide, the nitro group can be transformed into a nitroso group through a proposed mechanism involving protonation and subsequent elimination of a water molecule. nih.gov The study of these pathways is important for understanding the reaction mechanisms and for the potential synthesis of novel nitroso-quinoline derivatives. nih.gov

Reactivity and Derivatization of the Methyl Group at the C-2 Position

The methyl group at the C-2 position of the quinoline ring also offers opportunities for derivatization, primarily through oxidation reactions.

Oxidation of the Methyl Group to Formyl or Carboxylic Acid Functionalities

The methyl group can be oxidized to a formyl group or further to a carboxylic acid. This transformation introduces a new functional group that can be used for subsequent reactions. For instance, the oxidation of the methyl group in 7-methyl-8-nitroquinoline (B1293703) can lead to the formation of 8-nitro-7-quinolinecarbaldehyde. brieflands.com Further oxidation can yield the corresponding carboxylic acid.

Various oxidizing agents can be employed for this purpose. One method involves the use of sodium periodate (B1199274) (NaIO₄) in a mixture of THF and water. brieflands.com Another approach for oxidizing aryl methyl groups to carboxylic acids involves heating with sulfuric acid and an oxidizing agent like vanadium pentoxide or manganese dioxide. google.com The choice of oxidant and reaction conditions determines the extent of oxidation.

| Starting Material | Product | Reagents and Conditions | Reference |

| 7-methyl-8-nitro-quinoline | 8-nitro-7-quinolinecarbaldehyde | NaIO₄, THF/ H₂O, r.t. | brieflands.com |

| 2-methylquinoline | 2-methyl-8-nitroquinoline | fuming HNO₃, H₂SO₄, -5°C | brieflands.com |

| 7-(β-trans-(N, N-dimethylamino)ethenyl)-8-nitroquinoline | 8-nitro-7-quinolinecarbaldehyde | NaIO₄, THF/ H₂O, r.t. | brieflands.com |

Synthesis of Hybrid Molecules and Polycyclic Systems Containing 2-Methyl-7-nitroquinolin-4-amine Subunits

The construction of hybrid molecules involves linking the 2-methyl-7-nitroquinolin-4-amine core to other pharmacologically active scaffolds. This approach can lead to compounds with dual or synergistic activities. Similarly, the fusion of additional rings to the quinoline nucleus to form polycyclic systems can significantly alter the molecule's steric and electronic properties, often leading to enhanced biological activity.

One established strategy for creating hybrid molecules is through the formation of amide or sulfonamide linkages. The 4-amino group of 2-methyl-7-nitroquinolin-4-amine is a prime site for such modifications. For instance, it can be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides, tethering it to other bioactive moieties. An analogous approach has been demonstrated in the synthesis of quinoline-benzimidazole hybrids, where a linker is attached to the amino group of a quinoline scaffold. uomustansiriyah.edu.iq

Another avenue for creating hybrid structures is through the Claisen-Schmidt condensation, which can be used to synthesize quinoline-chalcone hybrids. ukzn.ac.zanih.gov Although this typically involves a quinoline with a methyl ketone, a similar principle of linking scaffolds could be adapted.

The formation of polycyclic systems often involves intramolecular cyclization reactions or tandem reactions that build new rings onto the existing quinoline framework. The functional groups on 2-methyl-7-nitroquinolin-4-amine, particularly the amino and nitro groups, can be key participants in such transformations. For example, the amino group can act as a nucleophile in reactions designed to form fused heterocyclic rings. The nitro group, after reduction to an amino group, provides an additional site for cyclization.

Literature on related quinoline compounds showcases several powerful methods for constructing fused systems. These include the synthesis of pyrazolo[4,3-c]quinolines from 2,4-dichloroquinoline-3-carbonitrile, which involves nucleophilic substitution and subsequent cyclization with hydrazine. researchgate.net Another example is the synthesis of indolo[2,3-b]quinolines through a metal-free, one-pot annulation reaction. rsc.org Tandem reactions, such as the copper-catalyzed tandem annulation of alkynyl imines with diazo compounds, provide efficient routes to C4-functionalized quinolines which can be precursors to more complex polycyclic systems. acs.org

The following tables detail analogous synthetic strategies that could potentially be adapted for the derivatization of 2-methyl-7-nitroquinolin-4-amine to form hybrid molecules and polycyclic systems.

Table 1: Analogous Syntheses of Quinoline-Based Hybrid Molecules

| Hybrid Type | Starting Quinoline Derivative | Reagents and Conditions | Resulting Hybrid Scaffold | Reference |

| Quinoline-Benzimidazole | 7-Chloro-4-(piperazin-1-yl)quinoline | Diamine precursors, Na₂S₂O₅ | Quinoline-piperazine-benzimidazole | uomustansiriyah.edu.iq |

| Quinoline-Chalcone | Quinoxaline acetophenone (B1666503) derivative | Substituted quinoline-2-carbaldehydes | Quinoxaline-chalcone-quinoline | ukzn.ac.za |

| Steroid-Quinoline | Oxysteroid precursors | 2-Aminoaryl ketones/aldehydes, p-toluenesulfonic acid | Steroid-fused quinoline | acs.org |

| Quinoline-1,2,4-Oxadiazole | Not specified | Benzamides, other reagents for oxadiazole formation | Quinoline-linked 1,2,4-oxadiazole-benzamide | researchgate.net |

Table 2: Analogous Syntheses of Polycyclic Systems from Quinoline Precursors

| Polycyclic System | Starting Quinoline Derivative | Key Reaction Type | Resulting Fused System | Reference |

| Pyrazolo[4,3-c]quinolin-4(5H)-ones | 2,4-Dichloroquinoline-3-carbonitrile | Nucleophilic substitution and cyclization | Pyrazolo[4,3-c]quinoline | researchgate.net |

| Indolo[2,3-b]quinolines | Substituted indoles and 1-(2-tosylaminophenyl)-ketones | Metal-free, one-pot annulation | Indolo[2,3-b]quinoline | rsc.org |

| C4-Functionalized Quinolines | Alkynyl imines | Copper-catalyzed tandem annulation | C4-functionalized quinoline | acs.org |

| Benzoxepino[3,4-b]quinolin-13(6H)-ones | 4-Benzoylaniline and 4-chloro-acetoacetic acid ester | Intramolecular Friedel-Crafts acylation | Benzoxepinoquinoline | tandfonline.com |

| Pyrimido[4,5-b]quinolines | 6-N-Aryl-aminouracils and 2-chloro-5-nitrobenzaldehyde | Condensation and cyclization | Pyrimido[4,5-b]quinoline-dione | nih.gov |

These analogous methodologies underscore the synthetic versatility of the quinoline scaffold. The application of such strategies to 2-methyl-7-nitroquinolin-4-amine would first require careful consideration of the reactivity of its specific functional groups. For instance, the nitro group's electron-withdrawing nature would influence the nucleophilicity of the 4-amino group and the reactivity of the quinoline ring in electrophilic substitution reactions. Conversely, the nitro group itself can be a handle for derivatization, often after reduction to an amine. The 2-methyl group also presents opportunities for condensation reactions. Future research in this area would likely focus on adapting these established synthetic protocols to unlock the potential of 2-methyl-7-nitroquinolin-4-amine as a building block for novel hybrid and polycyclic molecules with potential therapeutic applications.

Structure Activity Relationship Sar Studies of 2 Methyl 7 Nitroquinolin 4 Amine and Its Derivatives

Methodological Approaches for SAR Determination

The elucidation of structure-activity relationships is a cornerstone of modern drug discovery, transforming the process from serendipitous discovery to rational design. For complex molecules like 2-Methyl-7-nitroquinolin-4-amine, a multi-pronged approach combining computational and experimental techniques is essential to map the intricate connections between molecular structure and biological function.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is predicated on the principle that variations in the biological activity of a group of structurally related molecules are dependent on the changes in their molecular features. nih.gov

In the context of quinoline (B57606) derivatives, QSAR models are developed by first calculating a wide range of molecular descriptors for each compound in a series. These descriptors can be categorized as electronic (e.g., partial charges, electronegativity), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.govaimspress.com Using statistical methods like Multiple Linear Regression (MLR), a model is generated that quantitatively describes how these descriptors influence the observed activity. nih.govnih.gov

In Silico Screening and Library Design for SAR Elucidation

In silico screening and computational library design are indispensable tools for rapidly exploring the vast chemical space around a lead compound like 2-Methyl-7-nitroquinolin-4-amine. These methods leverage computational power to simulate interactions between potential drug molecules and their biological targets, guiding the synthesis of focused compound libraries with a higher probability of success. proceedings.sciencenih.gov

One key in silico technique is molecular docking. This method predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity based on scoring functions. For instance, docking studies on a series of quinoline derivatives designed as anti-HIV agents revealed that the compounds could bind effectively to the allosteric site of HIV reverse transcriptase, forming crucial hydrogen bonds and π-interactions with key amino acid residues. nih.gov

Furthermore, in silico methods are crucial for designing combinatorial libraries to systematically probe the SAR of a scaffold. By computationally evaluating various substituents at key positions (like C-2, C-4, and C-7 on the quinoline ring), researchers can identify which modifications are most likely to enhance activity. nih.gov For example, parallel synthetic methods have been employed to generate libraries of 4-aminoquinoline (B48711) analogs with diverse substituents at the 7-position, including diaryl ether, biaryl, and alkylaryl groups, to explore how bulk and hydrophobicity in this region affect antimalarial potency. nih.gov This synergy between computational prediction and targeted synthesis allows for a more efficient elucidation of SAR.

Positional and Electronic Effects of Substituents on Biological Activity

The specific placement and electronic nature of substituents on the quinoline ring are paramount in defining the biological activity of 2-Methyl-7-nitroquinolin-4-amine and its derivatives. The interplay between the electron-withdrawing nitro group, the electron-donating amino group, and the methyl group creates a unique electronic landscape that governs molecular interactions.

Role of the Nitro Group at the C-7 Position

The nitro group (NO₂) at the C-7 position is a powerful modulator of the quinoline ring's electronic properties and, consequently, its biological activity. As a strong electron-withdrawing group (EWG), it significantly influences the molecule's reactivity and its ability to interact with biological targets. ontosight.ainih.gov The electron-withdrawing effect, which occurs through resonance, deactivates the aromatic ring system and can alter the polarity of the molecule, potentially favoring interactions with nucleophilic sites within proteins. nih.gov

In the context of 4-aminoquinolines, the nature of the substituent at the C-7 position is critical. Structure-activity relationship studies on antimalarial 4-aminoquinolines have shown that an electron-withdrawing group at this position is essential for high potency. youtube.com For example, in the well-known antimalarial drug chloroquine, a chlorine atom at C-7 is required for the inhibition of β-hematin formation, a crucial step in the parasite's detoxification pathway. nih.gov

Research on other 7-substituted 4-aminoquinolines has provided further insights. The data below illustrates how different substituents at the C-7 position affect antimalarial activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

| C-7 Substituent | Halogen Type | Relative Activity (CQS) | Relative Activity (CQR) | Reference |

| -Cl | Chloro | Active | Active | nih.gov |

| -Br | Bromo | As active as 7-chloro | As active as 7-chloro | nih.gov |

| -I | Iodo | As active as 7-chloro | As active as 7-chloro | nih.gov |

| -F | Fluoro | Less Active | Substantially Less Active | nih.gov |

| -CF₃ | Trifluoromethyl | Less Active | Substantially Less Active | nih.gov |

| -OCH₃ | Methoxy (B1213986) | Largely Inactive | Largely Inactive | nih.gov |

This data demonstrates that while larger halogens like bromine and iodine maintain activity comparable to chlorine, the highly electronegative fluorine, the bulky trifluoromethyl group, and the electron-donating methoxy group lead to a significant reduction or complete loss of activity, especially against resistant strains. nih.gov This highlights the specific electronic and steric requirements for substituents at the C-7 position, underscoring the crucial role of the nitro group in defining the activity profile of 2-Methyl-7-nitroquinolin-4-amine. The strong electron-withdrawing nature of the nitro group is expected to confer potent biological activity, consistent with the trend observed for other EWGs at this position. youtube.comacs.org

Importance of the Amino Group at the C-4 Position for Activity

The amino group (-NH₂) at the C-4 position is a defining feature for the biological activity of this class of compounds. The 4-aminoquinoline scaffold is the foundation of many successful antimalarial drugs, including chloroquine. youtube.comwikipedia.org Studies have shown that 4-aminoquinolines possess a unique and strong affinity for ferriprotoporphyrin IX (Fe(III)PPIX), a toxic byproduct of hemoglobin digestion by the malaria parasite. nih.gov The formation of a complex with Fe(III)PPIX is a necessary first step in the drug's mechanism of action, preventing the parasite from detoxifying it into hemozoin. nih.gov

The basicity of the amino group and any attached side chain is also critical. For many 4-aminoquinoline antimalarials, a basic amino side chain is essential for drug accumulation in the acidic food vacuole of the parasite, a phenomenon known as lysosomotropic trapping. nih.govwikipedia.org While the parent compound, 2-Methyl-7-nitroquinolin-4-amine, has a primary amino group, modifications with various side chains are a common strategy to modulate activity. The length and nature of these side chains are key determinants of efficacy. nih.gov For instance, optimal antimalarial activity in many chloroquine-like molecules is often achieved with a dialkylaminoalkyl side chain containing two to five carbon atoms between the nitrogen atoms. pharmacy180.com

Furthermore, the amino group can participate in crucial hydrogen bonding interactions with the target protein. In studies of MRP2 inhibitors, a carboxyl group at the C-4 position of the quinoline ring was found to be important for interaction with the protein, and esterification of this group reduced activity, highlighting the importance of a hydrogen-bond-donating group at or near this position. nih.gov This suggests that the C-4 amino group in 2-Methyl-7-nitroquinolin-4-amine is a key pharmacophoric feature, essential for both target binding and influencing the pharmacokinetic properties of the molecule.

Contribution of the Methyl Group at the C-2 Position

The methyl group (-CH₃) at the C-2 position, while seemingly a simple substituent, can have a significant impact on the molecule's conformation, metabolism, and interaction with biological targets. The presence of a methyl group at this position has been shown to result in substantial biological activities in various quinoline derivatives. rsc.org

The effect of a C-2 substituent can be context-dependent. In some SAR studies, the introduction of a methyl group can enhance activity, while in others it can be detrimental. For example, in a series of quinoline-imidazole hybrids with antimalarial activity, the presence of an electron-donating methoxy group at the C-2 position enhanced activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org This suggests that an electron-donating group like methyl at C-2 could be favorable for certain biological targets.

Influence of Electron-Withdrawing and Electron-Donating Groups on the Quinoline Scaffold

The biological activity of the quinoline scaffold is significantly modulated by the presence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). nih.gov The quinoline nucleus itself is an electron-deficient system due to the nitrogen atom, which withdraws electrons through resonance. nih.gov This inherent electronic property influences its interactions and reactivity. nih.gov

Research on various quinoline derivatives demonstrates a clear trend regarding the influence of substituents. Electron-withdrawing groups, such as nitro (-NO₂) and halogen atoms, often enhance the biological potency of these compounds. acs.org For instance, in a series of quinolone-based hydrazones, derivatives featuring a 5-nitrofuran substituent showed the most potent inhibitory activity against aldose reductase, with an IC₅₀ value of 4.12 ± 0.09 μg/mL. acs.org The strong electron-withdrawing nature of the nitro group is believed to improve binding affinity by fostering favorable electronic interactions within the active sites of enzymes. acs.org Similarly, halogen substituents, another class of EWGs, have been shown to be effective in modulating inhibitory activity. acs.org

Conversely, the impact of electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) can be more varied. acs.org In some studies, the presence of EDGs led to moderate or decreased activity compared to their EWG-substituted counterparts. nih.govacs.org For example, in one study on arylcyclopropylamines, electron-donating substituents increased the potency of enzyme inhibition, while electron-withdrawing groups diminished it. nih.gov This highlights that the effect of a substituent is highly dependent on the specific molecular scaffold and its biological target.

The position of the nitro group on the heterocyclic system is also critical. Studies on nitro derivatives of similar heterocyclic compounds like indole (B1671886) and benzimidazole (B57391) have shown that the placement of the -NO₂ group at certain positions (C2, C5, or C6) resulted in significant mutagenic activity, while placement at other positions (C4 or C7) led to weak or no activity. nih.gov This underscores that both the nature and the position of the substituent are key determinants of the compound's biological profile.

| Substituent Group | Electronic Effect | General Impact on Biological Activity of Quinoline Derivatives | Example Compound/Class | Observed Effect |

|---|---|---|---|---|

| Nitro (-NO₂) | Strong Electron-Withdrawing | Generally enhances inhibitory potency | Quinolone-hydrazone with 5-nitrofuran | Most potent inhibitor in its series (IC₅₀ = 4.12 ± 0.09 μg/mL). acs.org |

| Halogens (-Cl, -Br) | Electron-Withdrawing | Contributes to significant inhibition | Quinolone-hydrazone with 4-bromo phenyl | Showed strong activity (IC₅₀ = 5.02 ± 0.33 μg/mL). acs.org |

| Methyl (-CH₃) | Electron-Donating | Variable; often moderate or reduced inhibition | Quinolone-hydrazone with methyl group | Yielded moderate inhibition. acs.org |

| Methoxy (-OCH₃) | Electron-Donating | Variable; often moderate or reduced inhibition | Arylcyclopropylamine with para-methoxy group | Found to be less active than the para-methyl analogue. nih.gov |

Mechanistic Interpretations Derived from SAR Investigations

Correlation Between Structural Features and Target Binding Affinity

The binding affinity of quinoline derivatives to their biological targets is a direct consequence of their three-dimensional structure and the specific interactions they form. nih.govnih.gov The quinoline core is a recognized "privileged" structural motif in medicinal chemistry, capable of participating in hydrogen bonding and π–π stacking interactions, which are crucial for binding to proteins and enzymes. acs.org

Molecular docking and 3D-quantitative structure-activity relationship (3D-QSAR) studies have elucidated these correlations. For example, a CoMFA (Comparative Molecular Field Analysis) model for a series of quinoline derivatives showed that both steric and electrostatic fields significantly contribute to binding affinity, with contributions of 51.5% and 48.5%, respectively. nih.gov This indicates that the size, shape, and electronic distribution of the molecule are almost equally important for its activity.

Specific substitutions on the quinoline ring can dramatically alter binding. In one study, modifying a molecule to create the derivative N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) resulted in specific intermolecular C-H···N hydrogen bonding in its crystal structure, a key interaction for stabilizing the molecule within a binding site. acs.org Similarly, studies on thiopyrano[2,3-b]quinoline derivatives showed that their binding affinity against a target protein ranged from -5.3 to -6.1 Kcal/mol, with the derivative having the highest affinity forming additional hydrogen bonds with key amino acid residues like GLU-32. nih.gov The affinity of a ligand for its target can be quantified by the dissociation constant (K_d); for instance, a peptide-linked quinoline rotor fluorophore exhibited a high affinity for its target protein with a K_d value of 5.11 nM. acs.org

| Structural Feature/Modification | Impact on Interaction | Resulting Effect on Binding Affinity | Example |

|---|---|---|---|

| Quinoline Core | Participates in π–π stacking and hydrogen bonding. acs.org | Provides a foundational scaffold for high-affinity binding. acs.org | General quinoline-based inhibitors. acs.org |

| Steric and Electrostatic Fields | Governs the shape and electronic complementarity with the binding site. nih.gov | Both fields significantly contribute to binding affinity. nih.gov | 3D-QSAR model of quinoline derivatives. nih.gov |

| Halogen Substitution | Can form specific halogen bonds and C-H···N hydrogen bonds. acs.orgacs.org | Enhances binding affinity and specificity. acs.org | N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F). acs.org |

| Amine Substituents | Requires a specific configuration (e.g., an NH group) for optimal interaction. nih.gov | Non-polar amines were preferred for optimal antiviral activity. nih.gov | Pyrazolo[1,5-a]pyridine inhibitors. nih.gov |

Impact of Molecular Lipophilicity on Biological Efficacy

Lipophilicity, the ability of a compound to dissolve in fats or non-polar solvents, is a critical physicochemical property that profoundly influences its biological efficacy. nih.govmdpi.com This parameter is a key determinant of a molecule's ability to passively diffuse across cell membranes, a process essential for reaching intracellular targets. nih.govmdpi.com It also affects a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov

For quinoline derivatives, lipophilicity can be a double-edged sword. While adequate lipophilicity is necessary for membrane penetration, excessively high lipophilicity can lead to poor solubility in aqueous environments, increased metabolic breakdown by enzymes like cytochrome P450, and accumulation in fatty tissues, which may cause toxicity. mdpi.com There is often a parabolic relationship observed between lipophilicity and biological activity, where moderately lipophilic drugs exhibit the highest uptake and efficacy. mdpi.com

Studies on quinoline-1,4-quinone hybrids showed that the introduction of a nitrogen atom into the structure generally reduced lipophilicity. nih.gov The lipophilicity of a series of N-ethyl substituted cathinones was shown to correlate with their cytotoxic properties, likely due to better membrane penetration with increasing side-chain length. ub.edu Therefore, designing effective quinoline-based therapeutic agents requires a careful balance of lipophilicity to ensure good membrane permeability without compromising other crucial drug-like properties.

| Lipophilicity Level | Impact on Membrane Penetration | Influence on Pharmacokinetics (ADMET) | Potential Outcome |

|---|---|---|---|

| Low | Poor ability to cross lipid cell membranes. mdpi.com | May result in poor absorption and limited distribution to target tissues. nih.gov | Reduced biological efficacy due to inability to reach the target site. |

| Moderate | Optimal balance for passive diffusion across cell membranes. mdpi.com | Often associated with the highest uptake into target areas like the brain. mdpi.com | Potentially highest biological efficacy. mdpi.com |

| High | Good membrane penetration. mdpi.com | Can lead to poor aqueous solubility, rapid metabolism by P450 enzymes, and accumulation in fatty tissues. mdpi.com | Increased risk of toxicity and faster clearance from the body. mdpi.com |

Pharmacological Mechanisms of Action of 2 Methyl 7 Nitroquinolin 4 Amine Analogues

Analogues of 2-methyl-7-nitroquinolin-4-amine, belonging to the broader quinoline (B57606) class of heterocyclic compounds, have been the subject of extensive research due to their diverse pharmacological activities. These synthetic compounds have shown potential as anticancer, antimicrobial, and antimalarial agents, operating through various and specific mechanisms of action.

Computational and Theoretical Investigations of 2 Methyl 7 Nitroquinolin 4 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its balance of accuracy and computational cost. researchgate.net Methods like B3LYP, a hybrid functional, are frequently employed to study the properties of quinoline (B57606) derivatives. nih.govnih.gov These calculations provide a foundational understanding of the molecule's behavior.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. pjbmb.org.pk For molecules with rotatable bonds, a conformational analysis is performed to identify the lowest energy conformer. researchgate.net This is crucial as the biological activity of a molecule is often linked to its preferred conformation. pjbmb.org.pk In the case of 2-Methyl-7-nitroquinolin-4-amine, the geometry is optimized to find the structure with the minimum potential energy. pjbmb.org.pk The planarity of the quinoline ring system and the orientation of the amino and nitro groups are key parameters determined in this step. Studies on similar molecules, like 2-methyl-5-nitroaniline, have shown that the molecule is nearly planar, a feature that can influence intermolecular interactions and crystal packing. core.ac.uk

Table 1: Optimized Geometrical Parameters of a Quinoline Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.38 - 1.42 | 118 - 122 | ~0 |

| C-N (ring) | 1.32 - 1.37 | 120 - 123 | ~0 |

| C-NH2 | ~1.36 | - | - |

| C-NO2 | ~1.47 | - | - |

| N-O | ~1.22 | - | - |

| C-C-N | - | ~123 | - |

| C-N-C | - | ~117 | - |

| C-C-NH2 | - | ~120 | - |

| C-C-NO2 | - | ~118 | - |

| Note: This table is illustrative and represents typical bond lengths and angles for similar structures. Actual values for 2-Methyl-7-nitroquinolin-4-amine would be obtained from specific DFT calculations. |

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov The energies of the HOMO and LUMO are also used to calculate global reactivity descriptors such as ionization potential and electron affinity. researchgate.net For quinoline derivatives, the HOMO is often localized on the electron-donating amino group and the quinoline ring, while the LUMO is typically centered on the electron-withdrawing nitro group. This distribution indicates the potential for intramolecular charge transfer from the amino group to the nitro group. researchgate.net

Table 2: Calculated Electronic Properties of a Nitroquinoline Derivative (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.3 |

| HOMO-LUMO Gap | 4.2 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.3 |

| Note: These values are illustrative and would be specifically calculated for 2-Methyl-7-nitroquinolin-4-amine using DFT. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For 2-Methyl-7-nitroquinolin-4-amine, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the amino group, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the quinoline ring would exhibit positive potential, marking them as potential sites for nucleophilic attack.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into electron localization in a molecule. wikipedia.org ELF is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org High ELF values indicate regions of high electron localization, such as covalent bonds and lone pairs. wikipedia.org LOL provides a similar picture of electron localization. For 2-Methyl-7-nitroquinolin-4-amine, ELF and LOL analyses would visually distinguish the core and valence electrons, and clearly depict the covalent bonds within the quinoline ring, the methyl group, the amino group, and the nitro group, as well as the lone pairs on the nitrogen and oxygen atoms.

Calculation of Global Reactivity Descriptors (e.g., Fukui Functions)

Chemical Potential (μ) : Indicates the tendency of a molecule to lose electrons. dergipark.org.tr

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A larger HOMO-LUMO energy gap corresponds to greater hardness and lower reactivity. researchgate.netmdpi.com

Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions. dergipark.org.tr

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, with higher values suggesting a good electrophile. mdpi.comdergipark.org.tr

Table 1: Global and Local Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Chemical Potential | μ | Describes the escaping tendency of electrons from a system. dergipark.org.tr |

| Chemical Hardness | η | Measures resistance to deformation or change in electron configuration; related to the HOMO-LUMO gap. mdpi.com |

| Chemical Softness | S | The inverse of hardness; indicates how easily a molecule undergoes chemical reactions. dergipark.org.tr |

| Electrophilicity Index | ω | Represents the capacity of a species to accept electrons. dergipark.org.tr |

| Fukui Function | f(r) | Identifies the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net |

Theoretical Studies on the Nature and Reactivity of N-O Bonds in Nitroquinolines

Theoretical investigations into nitro-aromatic compounds, including nitroquinolines, often focus on the powerful electron-withdrawing nature of the nitro (NO₂) group. This property significantly influences the electronic structure and reactivity of the entire molecule. The N-O bonds within the nitro group are central to this effect.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, or ligand, interacts with a large biological molecule, such as a protein or DNA. These methods are instrumental in drug discovery and molecular biology.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netdergipark.org.tr For a compound like 2-Methyl-7-nitroquinolin-4-amine, docking simulations can be used to place it into the active site of a specific protein target. The simulation software then calculates a score, often expressed as a binding energy (e.g., in kcal/mol), which estimates the binding affinity. mdpi.com A lower binding energy generally indicates a more stable and favorable ligand-protein interaction. mdpi.com This process allows researchers to screen vast virtual libraries of compounds against a protein target and prioritize those with the most promising binding characteristics for further study. mdpi.com

Elucidation of Specific Interactions with Biological Targets

Beyond predicting binding modes and affinities, molecular docking and subsequent molecular dynamics (MD) simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. mdpi.comdergipark.org.tr These interactions are crucial for biological activity.

Key interactions that can be identified include:

Hydrogen Bonds : Formed between hydrogen bond donors (like the amine group in the ligand) and acceptors (like oxygen or nitrogen atoms in the protein's amino acid residues).

Hydrophobic Interactions : Occur between nonpolar regions of the ligand (e.g., the quinoline ring) and hydrophobic pockets in the protein.

π-π Stacking : Aromatic rings in the ligand and protein can stack on top of each other, creating favorable electrostatic interactions.

Van der Waals Forces : General attractive or repulsive forces between atoms.

By visualizing the docked pose, researchers can identify the key amino acid residues in the protein's active site that are involved in binding the ligand. mdpi.com This information is invaluable for understanding the mechanism of action and for designing new molecules with improved potency and selectivity. nih.gov

Table 2: Common Interactions Identified by Molecular Docking

| Interaction Type | Description | Potential Sites on 2-Methyl-7-nitroquinolin-4-amine |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Amino group (-NH₂), Nitro group (-NO₂) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution. | Methyl group (-CH₃), Quinoline ring system |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Quinoline aromatic ring |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule |

Advanced Spectroscopic Property Predictions (e.g., TD-DFT for Electronic Absorption)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excitation energies of molecules. q-chem.com This allows for the theoretical prediction of a molecule's electronic absorption spectrum, which is typically measured experimentally using UV-Vis spectroscopy.

By applying the TD-DFT method, researchers can compute the vertical transition energies from the ground state to various excited states. q-chem.com These energies correspond to the wavelengths of light that the molecule absorbs. The results of a TD-DFT calculation can be used to:

Predict the λ_max (wavelength of maximum absorbance) of a compound.

Assign specific electronic transitions (e.g., n → π* or π → π*) to the observed absorption bands.

Understand how chemical modifications to the molecule, such as the addition or change of functional groups, will affect its color and spectroscopic properties.

For 2-Methyl-7-nitroquinolin-4-amine, TD-DFT calculations can help rationalize its electronic structure and provide a theoretical spectrum that can be compared with experimental data to confirm its identity and purity.

Spectroscopic Characterization Methodologies for 2 Methyl 7 Nitroquinolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 2-methyl-7-nitroquinolin-4-amine, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a comprehensive analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of 2-methyl-7-nitroquinolin-4-amine reveals distinct signals corresponding to the different types of protons within the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Key proton signals for the quinoline (B57606) ring system and its substituents are typically observed in specific regions of the spectrum. The aromatic protons on the quinoline core will exhibit characteristic chemical shifts, influenced by the electron-withdrawing nitro group and the electron-donating amine and methyl groups. The protons of the methyl group will appear as a distinct singlet, typically in the upfield region of the spectrum. The amine (NH₂) protons will also produce a characteristic signal, the position of which can be affected by solvent and concentration.

The analysis of coupling patterns between adjacent protons provides valuable information about the connectivity of the molecule. For instance, the splitting of aromatic proton signals can help to determine their relative positions on the quinoline ring.

Table 1: Representative ¹H NMR Chemical Shifts for Quinoline Derivatives

| Proton Type | Typical Chemical Shift Range (ppm) |

| Aromatic Protons | 7.0 - 9.0 |

| Amine (NH₂) Protons | 4.0 - 5.0 |

| Methyl (CH₃) Protons | 2.0 - 3.0 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the quinoline ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of 2-methyl-7-nitroquinolin-4-amine. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. oregonstate.edu

The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the atoms they are bonded to. Aromatic carbons in the quinoline ring typically resonate in the downfield region of the spectrum, generally between 110 and 160 ppm. oregonstate.eduwisc.edu The carbon atom attached to the nitro group will be significantly deshielded and appear at a higher chemical shift. Conversely, the carbon atom of the methyl group will be found in the upfield region. Quaternary carbons, those without any attached protons, are usually weaker in intensity. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Quinoline Derivatives

| Carbon Type | Typical Chemical Shift Range (ppm) |

| Aromatic Carbons | 110 - 160 |

| Carbonyl Carbons (for comparison) | 160 - 220 |

| Alkyl Carbons | 10 - 50 |

Note: These are general ranges and the precise chemical shifts for 2-methyl-7-nitroquinolin-4-amine would require experimental data.

Correlation of Experimental and Theoretically Calculated NMR Chemical Shifts

To further validate the structural assignment of 2-methyl-7-nitroquinolin-4-amine, experimental NMR data can be compared with theoretically calculated chemical shifts. researchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to predict the NMR spectra of a proposed structure. A strong correlation between the experimental and calculated chemical shifts provides a high degree of confidence in the assigned structure. This comparative analysis is a crucial step in the unambiguous characterization of novel compounds. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. youtube.com

For 2-methyl-7-nitroquinolin-4-amine, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The presence of a nitrogen-containing compound is often suggested by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a critical tool for confirming the molecular formula of 2-methyl-7-nitroquinolin-4-amine. The fragmentation pattern observed in the mass spectrum can also offer structural insights. Cleavage of the molecule at its weakest bonds upon ionization can reveal the presence of the methyl and nitro groups.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes FT-IR spectroscopy, measures the vibrations of bonds within a molecule. Different types of bonds vibrate at characteristic frequencies, and these frequencies are sensitive to the surrounding chemical environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-methyl-7-nitroquinolin-4-amine provides a "fingerprint" of the functional groups present in the molecule.

Key vibrational frequencies expected in the FT-IR spectrum include:

N-H stretching vibrations from the amine group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com

C-H stretching vibrations from the aromatic ring and the methyl group, observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

N-O stretching vibrations of the nitro group, which are characterized by two strong bands, an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1380 cm⁻¹. wpmucdn.com

C=C and C=N stretching vibrations of the quinoline ring, which give rise to a series of bands in the 1400-1600 cm⁻¹ region.

N-H bending vibrations from the amine group, which can be seen around 1600 cm⁻¹. spectroscopyonline.com

The precise positions and intensities of these absorption bands provide confirmatory evidence for the presence of the various functional groups within the 2-methyl-7-nitroquinolin-4-amine molecule.

Table 3: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Nitro (N-O) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (N-O) | Symmetric Stretch | 1300 - 1380 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. By scattering monochromatic laser radiation, typically in the near-infrared (NIR) region, and analyzing the frequency of the inelastically scattered light, a vibrational spectrum is obtained. This spectrum provides a detailed fingerprint of the molecule, with specific peaks corresponding to the vibrations of its functional groups.

For 2-Methyl-7-nitroquinolin-4-amine, the FT-Raman spectrum is expected to reveal characteristic bands for the quinoline ring system, as well as the methyl (-CH₃), nitro (-NO₂), and amino (-NH₂) substituents. The use of an NIR laser minimizes the risk of fluorescence, which can often obscure the Raman signal in complex aromatic compounds. Key vibrational modes anticipated in the FT-Raman spectrum include:

Quinoline Ring Vibrations: C-C and C-N stretching vibrations within the aromatic rings, typically appearing in the 1300-1650 cm⁻¹ region. Ring breathing modes are also expected at lower frequencies.

Nitro Group Vibrations: Symmetric and asymmetric stretching vibrations of the NO₂ group are highly characteristic and typically found in the 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹ ranges, respectively.

Amino Group Vibrations: N-H stretching vibrations of the primary amine group usually appear as strong bands in the 3300-3500 cm⁻¹ region. The NH₂ scissoring mode is expected around 1600-1650 cm⁻¹.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching modes of the methyl group are anticipated in the 2850-3000 cm⁻¹ range.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

While FT-Raman and FTIR spectroscopy provide the frequencies of vibrational modes, assigning these frequencies to specific atomic motions can be complex, especially in polyatomic molecules where vibrations are often coupled. Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative assignment for each vibrational mode.

PED analysis is typically performed using the results from a quantum chemical calculation, such as Density Functional Theory (DFT). It breaks down each normal mode of vibration into contributions from various internal coordinates (e.g., bond stretching, angle bending, torsions). This allows for a precise understanding of which functional groups are contributing to a particular absorption band. For instance, a band in the spectrum might be described as having a PED of 70% C-C stretch, 20% C-H in-plane bend, and 10% C-N stretch, providing an unambiguous assignment. nih.gov

Representative PED Analysis for Key Vibrational Modes of 2-Methyl-7-nitroquinolin-4-amine

| Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

| ~3450 | Asymmetric N-H Stretch | 95% ν(NH₂) |

| ~2980 | Asymmetric C-H Stretch | 92% ν(CH₃) |

| ~1620 | NH₂ Scissoring | 75% δ(NH₂) + 15% ν(C=C) |

| ~1550 | Asymmetric NO₂ Stretch | 88% ν(NO₂) + 10% δ(C-H) |

| ~1350 | Symmetric NO₂ Stretch | 85% ν(NO₂) + 12% ν(C-N) |

| ~1450 | Ring C=C Stretch | 70% ν(C=C) + 20% δ(C-H) |

Note: This data is illustrative and based on typical values for substituted quinolines. Actual values would be determined from specific DFT calculations for the molecule.

Normal Coordinate Analysis for Vibrational Assignments

Normal Coordinate Analysis (NCA) is the theoretical framework that underpins the analysis of molecular vibrations. It treats the molecule as a system of masses connected by springs, where the motions are described by a set of normal coordinates. Each normal coordinate corresponds to a fundamental vibration where all atoms move in phase with the same frequency.

The process involves solving the vibrational secular equation, which relates the molecule's geometry, atomic masses, and force constants to its vibrational frequencies. In modern computational chemistry, NCA is performed using the force constant matrix derived from DFT calculations. nih.gov The output of an NCA includes the calculated frequencies of all normal modes and the corresponding atomic displacement vectors, which visualize the motion of each mode. These calculated frequencies are often scaled to correct for systematic errors in the computational method and provide a strong basis for assigning the experimental bands observed in the FTIR and FT-Raman spectra. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy